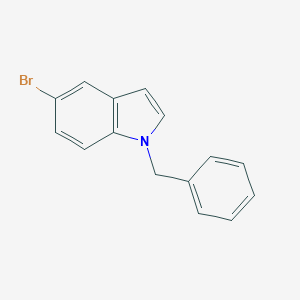

2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone

Descripción general

Descripción

The compound 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is not directly mentioned in the provided papers. However, the papers discuss related ketones and their synthesis, which can provide insights into the properties and reactions of similar compounds. For instance, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in the synthesis of aromatic ketones suggests that related pyridinyl ketones could potentially be synthesized using similar methods .

Synthesis Analysis

The synthesis of ketones from carboxylic acids and aromatic hydrocarbons using TFOP as a reagent indicates a method that could be adapted for the synthesis of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone . The TFOP in trifluoroacetic acid (TFA) system is capable of intermolecular dehydration to yield benzophenones, which are structurally related to the target compound. This suggests that a similar approach might be used for synthesizing 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, although the exact conditions and precursors would need to be optimized.

Molecular Structure Analysis

While the molecular structure of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is not analyzed in the provided papers, the structure of related compounds, such as the 1-methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl)]pyridinium] hydrogensquarate monohydrate, has been determined by single crystal X-ray diffraction . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the ketone .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, but they do provide information on the reactivity of similar compounds. For example, the transfer hydrogenation of ketones catalyzed by metal complexes is discussed, which could be relevant if 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone were to undergo similar reduction reactions . Additionally, the conversion of cyclic ketones to pyrroles and indoles via rhodium-catalyzed reactions is mentioned, which could hint at the types of transformations that the ketone might undergo under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone are not detailed in the provided papers. However, the optical properties of a structurally related compound have been studied using various spectroscopic techniques, including IR-spectroscopy, UV-spectroscopy, and NMR . These methods could be applied to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone to determine its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is involved in various chemical synthesis processes. For example, it can undergo reactions to form 2- and 3-substituted furo[2,3-b]pyridines, which are important intermediates in heterocyclic chemistry. The synthesis involves the reaction of ethyl 2-chloronicotinate with sodium ethoxycarbonylmethoxide or 1-ethoxycarbonyl-1-ethoxide to give β-keto ester or ketone, respectively. These intermediates can then be converted into various furo[2,3-b]pyridine derivatives through additional chemical transformations (Morita & Shiotani, 1986).

Oxidative Coupling

Oxidative coupling reactions involving 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone derivatives have been studied. These reactions can lead to the formation of complex organic structures like 1,2-bis-(5′-ethenyl-3′-cyano-4′-pyridyl)-ethane. Such processes are significant in the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry (Jahangir et al., 1990).

Enantioselective Catalysis

In asymmetric catalysis, derivatives of 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone have been utilized as substrates in the enantioselective hydrosilylation of ketones. This process is important for producing chiral alcohols, which are valuable in the pharmaceutical industry for the synthesis of optically active drugs (Brunner & Kürzinger, 1988).

Anticancer Activity

Research into new anticancer agents has involved the synthesis of compounds related to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone. For instance, derivatives have shown potent cytotoxicity against cultured cells and significant anticancer activity in animal models, highlighting the potential of these compounds in developing new cancer therapies (Temple et al., 1982).

Polymerization Catalysts

Compounds related to 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone have been employed as ligands in metal complexes that catalyze the oligomerization and polymerization of ethene and propene. These catalytic systems are significant for the polymer industry, enabling the production of various polymeric materials with tailored properties (Kaul et al., 2007).

Propiedades

IUPAC Name |

4-ethoxy-3-pyridin-4-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATKKGJZTHMRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

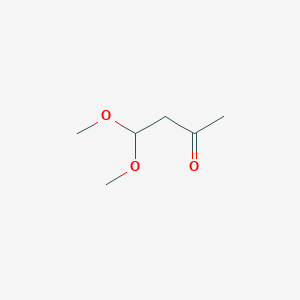

Canonical SMILES |

CCOC=C(C1=CC=NC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283461 | |

| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone | |

CAS RN |

88349-61-5 | |

| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-(4-pyridyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)